Thietan-3-yl thiocyanate Thietan-3-yl thiocyanate
Brand Name: Vulcanchem
CAS No.: 59288-37-8
VCID: VC20637225
InChI: InChI=1S/C4H5NS2/c5-3-7-4-1-6-2-4/h4H,1-2H2
SMILES:
Molecular Formula: C4H5NS2
Molecular Weight: 131.2 g/mol

Thietan-3-yl thiocyanate

CAS No.: 59288-37-8

Cat. No.: VC20637225

Molecular Formula: C4H5NS2

Molecular Weight: 131.2 g/mol

* For research use only. Not for human or veterinary use.

Thietan-3-yl thiocyanate - 59288-37-8

Specification

CAS No. 59288-37-8
Molecular Formula C4H5NS2
Molecular Weight 131.2 g/mol
IUPAC Name thietan-3-yl thiocyanate
Standard InChI InChI=1S/C4H5NS2/c5-3-7-4-1-6-2-4/h4H,1-2H2
Standard InChI Key BVSLCEXHANVVOX-UHFFFAOYSA-N
Canonical SMILES C1C(CS1)SC#N

Introduction

Structural and Electronic Features of Thietan-3-yl Thiocyanate

Molecular Architecture

Thietan-3-yl thiocyanate (C₄H₅NS₂) comprises a saturated four-membered ring with three carbon atoms and one sulfur atom (thietane). The thiocyanate group (-SCN) is bonded to the third carbon of the ring (Figure 1). The thietane ring adopts a puckered conformation to alleviate angle strain, with a C-S-C bond angle of approximately 94°, as observed in related thietane structures . The thiocyanate group introduces electronic asymmetry, polarizing the molecule and enhancing its reactivity toward nucleophiles and electrophiles.

Spectroscopic Characteristics

While experimental data for thietan-3-yl thiocyanate are unavailable, its spectral properties can be extrapolated from similar compounds:

  • IR Spectroscopy: A strong absorption band near 2150 cm⁻¹ would correspond to the thiocyanate’s C≡N stretch . The C-S-C asymmetric stretching in the thietane ring typically appears near 670 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Protons on the thietane ring resonate between δ 2.5–4.0 ppm, influenced by ring strain and sulfur’s electronegativity. The proton adjacent to the thiocyanate group (C3-H) would deshield to δ 3.8–4.2 ppm .

    • ¹³C NMR: The thiocyanate carbon (C≡N) appears near δ 110–120 ppm, while the ring carbons adjacent to sulfur resonate at δ 30–45 ppm .

Synthetic Strategies for Thietan-3-yl Thiocyanate

Nucleophilic Displacement on Thietane Precursors

A viable route involves substituting a leaving group (e.g., halide, mesylate) at the 3-position of a thietane ring with thiocyanate ion (SCN⁻). For example, 3-chlorothietane could react with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) to yield thietan-3-yl thiocyanate (Scheme 1) :

3-Chlorothietane+KSCNDMF, 80°CThietan-3-yl thiocyanate+KCl\text{3-Chlorothietane} + \text{KSCN} \xrightarrow{\text{DMF, 80°C}} \text{Thietan-3-yl thiocyanate} + \text{KCl}

This method parallels the synthesis of thietane-3-ols from chloromethyloxiranes and H₂S .

Cyclization of γ-Thiocyanato Thiols

Cyclization of 3-thiocyanato-1-mercaptopropane via intramolecular nucleophilic thioetherification could form the thietane ring. Using triphenylphosphine oxide (Ph₃P=O) as a dehydrating agent, the thiol group (-SH) attacks the electrophilic carbon adjacent to the thiocyanate, yielding the thietane backbone (Scheme 2) :

HS-CH₂-CH₂-CH(SCN)-Ph3P=OThietan-3-yl thiocyanate+H2O\text{HS-CH₂-CH₂-CH(SCN)-} \xrightarrow{\text{Ph}_3\text{P=O}} \text{Thietan-3-yl thiocyanate} + \text{H}_2\text{O}

Ring-Opening of Epoxides with Thiocyanate

Epoxide precursors, such as 2-(thiocyanatomethyl)oxirane, could undergo base-mediated ring-opening followed by cyclization. The thiocyanate anion attacks the less hindered carbon of the oxirane, generating a thiolate intermediate that cyclizes to form the thietane ring (Scheme 3) :

2-(Thiocyanatomethyl)oxiraneNaOHThietan-3-yl thiocyanate\text{2-(Thiocyanatomethyl)oxirane} \xrightarrow{\text{NaOH}} \text{Thietan-3-yl thiocyanate}

Physicochemical Properties

Stability and Reactivity

The thietane ring’s angle strain (≈85° for C-S-C) predisposes it to ring-opening reactions under acidic or nucleophilic conditions. The thiocyanate group’s ambident nucleophilicity allows reactivity at both sulfur and nitrogen centers, enabling diverse transformations:

  • Nucleophilic Substitution: The -SCN group can displace halides or tosylates in SN₂ reactions.

  • Coordination Chemistry: Thiocyanate serves as a ligand for transition metals (e.g., Fe³⁺, Co²⁺), forming complexes with potential catalytic applications .

Thermal and Solubility Characteristics

  • Melting Point: Estimated at -20°C to 10°C, based on analogs like thietane (mp -55°C) and methyl thiocyanate (mp -51°C).

  • Solubility: Miscible with polar solvents (e.g., acetone, DMF) and sparingly soluble in water (≈1–2 g/L at 25°C) .

Applications and Derivatives

Pharmaceutical Intermediates

Thietane derivatives are key motifs in bioactive molecules. For example, thietane-fused nucleosides exhibit antiviral activity . Thietan-3-yl thiocyanate could serve as a precursor to thietane-containing drugs via hydrolysis to thiols or coupling with amines.

Polymer Chemistry

Thiocyanate groups participate in click chemistry (e.g., thiol-ene reactions), enabling the synthesis of functionalized polymers. The strained thietane ring could act as a crosslinking agent in resin formulations .

Challenges and Future Directions

Current limitations include the scarcity of direct synthetic protocols and stability issues under prolonged storage. Future research should prioritize:

  • Developing catalytic asymmetric syntheses for enantiopure thietan-3-yl thiocyanate.

  • Exploring photochemical [2+2] cycloadditions to construct the thietane ring .

  • Investigating biological activity against pathogens or cancer cell lines.

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